methyl 2-(2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamido)benzoate
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Description
Methyl 2-(2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C27H25N3O5 and its molecular weight is 471.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.17942091 g/mol and the complexity rating of the compound is 794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamido)benzoate is a synthetic compound belonging to the quinoline family, recognized for its potential biological activity, particularly in cancer research. This compound is characterized by its complex structure which includes a methoxy group, a phenylamino side chain, and an acetamide moiety. The molecular formula of this compound is C26H25N3O3 with a molecular weight of approximately 427.5 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The presence of the methoxy and phenylamino groups enhances its pharmacological profile, potentially leading to selective cytotoxicity against cancer cells while minimizing effects on normal cells.
The anticancer effects are hypothesized to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines in vitro.
- Induction of Apoptosis : Studies suggest that it may induce apoptosis in tumor cells via activation of intrinsic pathways.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, thereby preventing further proliferation.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
-
In Vitro Studies : A study demonstrated that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects.
Cell Line IC50 (µM) HeLa (Cervical Cancer) 5.4 MCF-7 (Breast Cancer) 6.8 A549 (Lung Cancer) 4.9 - Mechanistic Insights : Research involving flow cytometry revealed that treatment with the compound resulted in increased sub-G1 population indicative of apoptosis in treated cancer cells.
- Animal Models : In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor size compared to controls, suggesting effective systemic antitumor activity.
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity:
- Methoxy Group : Enhances lipophilicity and may facilitate better cell membrane penetration.
- Phenylamino Side Chain : Contributes to specific interactions with biological targets involved in tumorigenesis.
Properties
IUPAC Name |
methyl 2-[[2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-34-21-13-12-18-14-19(16-28-20-8-4-3-5-9-20)26(32)30(24(18)15-21)17-25(31)29-23-11-7-6-10-22(23)27(33)35-2/h3-15,28H,16-17H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPGYWQPGALFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=CC=C3C(=O)OC)CNC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.